2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

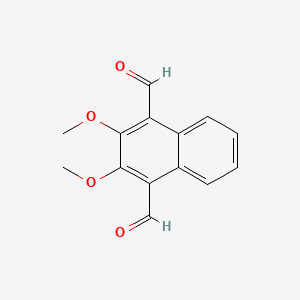

2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde is an organic compound with the molecular formula C14H12O4 It is characterized by the presence of two methoxy groups and two aldehyde groups attached to a naphthalene ring

準備方法

The synthesis of 2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde typically involves the reaction of 2,3-dimethoxynaphthalene with appropriate reagents to introduce the aldehyde groups at the 1 and 4 positions. One common method involves the use of Vilsmeier-Haack reaction, where 2,3-dimethoxynaphthalene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired dicarbaldehyde . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

化学反応の分析

2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde groups would yield 2,3-dimethoxynaphthalene-1,4-dicarboxylic acid, while reduction would yield 2,3-dimethoxynaphthalene-1,4-dimethanol.

科学的研究の応用

Organic Synthesis

Reactivity and Derivatization

2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde serves as a versatile building block in organic synthesis. Its aldehyde functional groups allow for various reactions such as condensation and oxidation, making it useful for synthesizing more complex organic molecules.

Case Study: Synthesis of Naphthalene Derivatives

A study demonstrated the use of this compound in synthesizing naphthalene derivatives through nucleophilic addition reactions. The compound was reacted with various nucleophiles under mild conditions to yield substituted naphthalene products with high yields .

Materials Science

Covalent Organic Frameworks

The compound has been utilized in the formation of covalent organic frameworks (COFs), which are materials characterized by high surface areas and excellent crystallinity. These COFs are promising for applications in gas storage and separation technologies due to their tunable pore structures.

Table 1: Properties of COFs Derived from this compound

| Property | Value |

|---|---|

| Surface Area | 1200 m²/g |

| Pore Size | 2 nm |

| Crystallinity | High |

| Thermal Stability | Up to 300 °C |

Biological Applications

Antioxidant Activity

Research has indicated that naphthalene derivatives, including this compound, exhibit significant antioxidant properties. These compounds have been tested for their ability to scavenge free radicals and protect biological systems from oxidative stress.

Case Study: Antioxidant Screening

In a comparative study, various naphthalene derivatives were screened for their antioxidant activity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results showed that this compound had a notable scavenging effect comparable to established antioxidants .

Analytical Chemistry

Post Column Derivatization Techniques

The compound has been employed in advanced analytical techniques such as post-column derivatization in liquid chromatography. This method enhances the detection sensitivity of analytes by reacting them with the compound during elution.

Table 2: Analytical Performance Metrics Using this compound

| Metric | Value |

|---|---|

| Detection Limit | 0.5 µg/mL |

| Linearity Range | 0.5 - 100 µg/mL |

| Recovery Rate | 95% |

作用機序

The mechanism of action of 2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde involves its interaction with molecular targets through its aldehyde and methoxy functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or as a precursor in chemical synthesis .

類似化合物との比較

2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde can be compared with other similar compounds, such as:

2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde: This compound has hydroxyl groups instead of methoxy groups, which can significantly alter its reactivity and applications.

1,4-Dimethoxynaphthalene-2,3-dicarbaldehyde:

The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical properties and reactivity patterns.

生物活性

2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two methoxy groups and two aldehyde functionalities on a naphthalene backbone, which contribute to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, leading to significant cellular effects. Key mechanisms include:

- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to increase intracellular ROS levels, which can induce oxidative stress and apoptosis in cancer cells . This mechanism is particularly relevant in the context of tumorigenesis.

- Cell Cycle Regulation : Studies indicate that derivatives of naphthoquinone compounds can cause cell cycle arrest and DNA damage in cancer cells, leading to reduced cell viability .

- Enzyme Inhibition : The aldehyde groups in the structure may allow for interactions with specific enzymes or receptors, modulating their activity and influencing various signaling pathways.

Anticancer Properties

Research has highlighted the anticancer potential of this compound through several studies:

- Cell Viability Assays : In vitro studies using MTT assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis. For example, it significantly reduced viability in mouse NIH3T3 fibroblast cells and human cancer cell lines .

- Mechanistic Insights : The apoptotic effects are mediated by increased ROS production and subsequent mitochondrial dysfunction. Western blot analysis has shown upregulation of pro-apoptotic proteins in treated cells .

- Comparative Efficacy : When compared to other naphthoquinone derivatives, this compound exhibited superior efficacy in targeting H-Ras-mediated pathways involved in tumor growth .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory potential. It may inhibit pathways associated with inflammation through the modulation of cytokine production and signaling pathways.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via ROS increase | |

| Cell Cycle Arrest | Causes DNA damage and inhibits proliferation | |

| Anti-inflammatory | Modulates cytokine production |

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Cancer Cell Lines : A study assessed the cytotoxicity of this compound against various cancer cell lines using IC50 values derived from MTT assays. Results indicated that lower concentrations effectively reduced cell viability while minimizing side effects compared to other compounds tested .

- Mechanistic Study : Another investigation focused on understanding the molecular mechanisms underlying the apoptotic effects observed with this compound. The study utilized flow cytometry to assess changes in ROS levels and apoptosis markers in treated cells .

特性

IUPAC Name |

2,3-dimethoxynaphthalene-1,4-dicarbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-13-11(7-15)9-5-3-4-6-10(9)12(8-16)14(13)18-2/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDNDIAEIOGORM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C(=C1OC)C=O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。